
2-Butanol, 1-(3-methoxypropyl)amino-3-methyl-3-phenoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Butanol, 1-(3-methoxypropyl)amino-3-methyl-3-phenoxy- is an organic compound with the molecular formula C15H25NO3 This compound is characterized by the presence of a butanol backbone substituted with a methoxypropylamino group, a methyl group, and a phenoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butanol, 1-(3-methoxypropyl)amino-3-methyl-3-phenoxy- typically involves multi-step organic reactions. One common method involves the alkylation of 2-butanol with 3-methoxypropylamine, followed by the introduction of a phenoxy group through nucleophilic substitution reactions. The reaction conditions often require the use of catalysts, such as acids or bases, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-Butanol, 1-(3-methoxypropyl)amino-3-methyl-3-phenoxy- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in the butanol moiety can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
2-Butanol, 1-(3-methoxypropyl)amino-3-methyl-3-phenoxy- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound may be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-Butanol, 1-(3-methoxypropyl)amino-3-methyl-3-phenoxy- involves its interaction with molecular targets such as enzymes and receptors. The compound may act as an inhibitor or activator of specific biochemical pathways, depending on its structure and functional groups. The methoxypropylamino group and phenoxy group play crucial roles in determining its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-3-methyl-1-butanol: Shares a similar butanol backbone but lacks the methoxypropylamino and phenoxy groups.
3-Methyl-1-butanol: Similar structure but without the amino and phenoxy substitutions.
2-Methyl-1-butanol: Another related compound with a different substitution pattern.
Uniqueness
2-Butanol, 1-(3-methoxypropyl)amino-3-methyl-3-phenoxy- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propriétés
| 7565-17-5 | |
Formule moléculaire |
C15H25NO3 |
Poids moléculaire |
267.36 g/mol |
Nom IUPAC |
1-(3-methoxypropylamino)-3-methyl-3-phenoxybutan-2-ol |
InChI |
InChI=1S/C15H25NO3/c1-15(2,19-13-8-5-4-6-9-13)14(17)12-16-10-7-11-18-3/h4-6,8-9,14,16-17H,7,10-12H2,1-3H3 |
Clé InChI |
CYJOKVSQEACSKT-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C(CNCCCOC)O)OC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Methyl-4-{[(e)-phenylmethylidene]amino}-2-(propan-2-yl)phenol](/img/structure/B13763321.png)
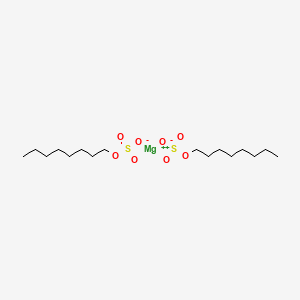
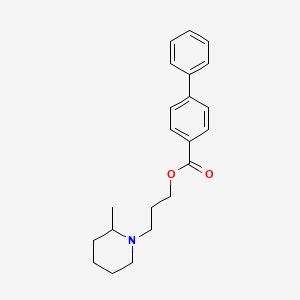
![9-Octadecenoic acid (9Z)-, [[2-[bis(2-hydroxypropyl)amino]ethyl]imino]bis(1-methyl-2,1-ethanediyl) ester](/img/structure/B13763337.png)
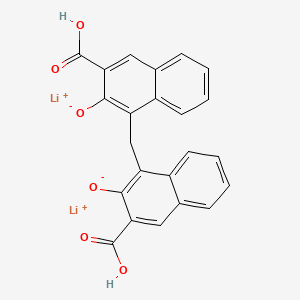
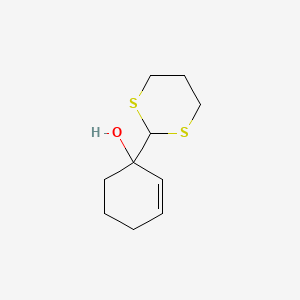

![Octadecanamide, N-[2-[(aminocarbonyl)(2-hydroxyethyl)amino]ethyl]-](/img/structure/B13763363.png)
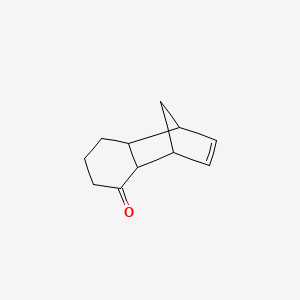
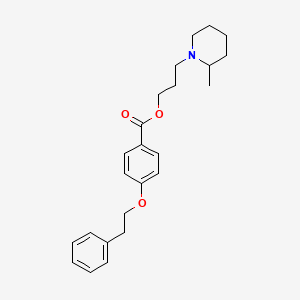
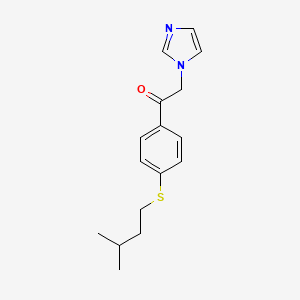
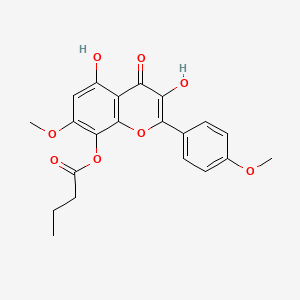
![4-[benzyl(ethyl)amino]benzenediazonium;tin(4+);hexachloride](/img/structure/B13763383.png)
